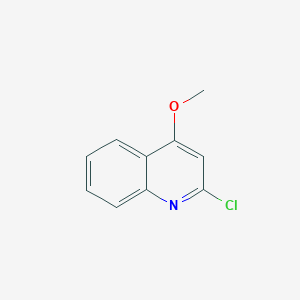

2-Chloro-4-methoxyquinoline

描述

Overview of the Quinoline (B57606) Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. ontosight.aifrontiersin.org This structural motif is considered a "privileged scaffold" due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Quinoline derivatives have been extensively studied and are known to exhibit a diverse range of biological effects, including antimalarial, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive properties. orientjchem.orgbiointerfaceresearch.comnih.gov The versatility of the quinoline nucleus allows for the introduction of various functional groups at different positions, which can significantly modulate the compound's physicochemical properties and biological activity. ontosight.aifrontiersin.org This adaptability makes it a crucial component in the design and development of new therapeutic agents. orientjchem.orgresearchgate.net

Historical Context and Evolution of Quinoline Research

The history of quinoline is intrinsically linked to the fight against malaria. Quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, was the first widely effective treatment for malaria and has been in use for centuries. researchgate.netglobalresearchonline.net The first isolation of quinoline itself from coal tar was accomplished by Friedlieb Ferdinand Runge in 1834. nih.gov A significant milestone in quinoline research was the synthesis of quinine by Woodward and von Doering in 1944. globalresearchonline.net The development of synthetic quinoline-based antimalarials, such as chloroquine (B1663885) in the 1940s, marked a turning point in malaria therapy. globalresearchonline.netnih.gov Over the decades, research has expanded beyond antimalarials to explore the vast therapeutic potential of quinoline derivatives in areas like cancer, infectious diseases, and cardiovascular conditions. nih.govnih.gov The continuous evolution of synthetic methodologies has enabled chemists to create a vast library of quinoline analogs with diverse functionalities, driving further exploration into their medicinal applications.

Therapeutic Relevance of Quinoline Derivatives

The therapeutic importance of quinoline derivatives is underscored by the number of clinically approved drugs containing this scaffold. nih.govijshr.com Beyond the well-established antimalarials like chloroquine, mefloquine (B1676156), and primaquine, the quinoline core is present in various other therapeutic agents. biointerfaceresearch.comnih.gov For instance, fluoroquinolone antibiotics such as ciprofloxacin (B1669076) are widely used to treat bacterial infections. nih.gov In oncology, camptothecin (B557342) and its analogs, like topotecan, are potent anticancer agents that inhibit topoisomerase I. nih.govnih.gov Furthermore, quinoline derivatives have found applications as anti-inflammatory, antiviral, and cardiovascular drugs. biointerfaceresearch.comnih.gov The ongoing research into quinoline-based compounds continues to yield promising candidates for a multitude of diseases, highlighting the enduring relevance of this heterocyclic system in modern medicine. orientjchem.orgwisdomlib.org

属性

IUPAC Name |

2-chloro-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-6-10(11)12-8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWGQKSYKDQZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494722 | |

| Record name | 2-Chloro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-09-4 | |

| Record name | 2-Chloro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 2 Chloro 4 Methoxyquinoline and Its Precursors

Strategies for the Construction of the Quinoline (B57606) Ring System

The formation of the fundamental quinoline structure is a critical first stage. Various named reactions and synthetic approaches have been developed for this purpose, with the Vilsmeier-Haack reaction being particularly prominent in generating chlorinated quinoline precursors.

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net In the context of quinoline synthesis, it is extensively used to convert activated anilides, such as acetanilides, into 2-chloroquinoline-3-carbaldehydes. rsc.orgrsc.org The reaction employs a Vilsmeier reagent, typically generated in situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃). ijpcbs.comorientjchem.org

The process involves the electrophilic substitution of the activated aromatic ring of the acetanilide (B955) with the Vilsmeier reagent (a halomethyleniminium salt). ijpcbs.com This is followed by a cyclization step, which ultimately leads to the formation of the quinoline ring. rsc.org The reaction is shown to proceed through the successive conversion of the acetanilide into an imidoyl chloride and then an N-(α-chlorovinyl)aniline, which is subsequently diformylated and cyclized. rsc.org The presence of electron-donating groups on the N-arylacetamide precursor generally facilitates the cyclization and leads to good yields of the resulting quinoline. researchgate.netresearchgate.net This method provides a convenient route to 2-chloro-3-formylquinolines, which are valuable intermediates for further synthetic transformations. ingentaconnect.comingentaconnect.com

Table 1: Examples of Vilsmeier-Haack Cyclization of Substituted Acetanilides

| Starting Acetanilide | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acetanilide | POCl₃ / DMF | 2-Chloroquinoline-3-carbaldehyde (B1585622) | Good | rsc.org |

| m-Methoxyacetanilide | POCl₃ / DMF | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Good | orientjchem.org |

| o-Methylacetanilide | POCl₃ / DMF | 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) | High | chemijournal.comchemijournal.com |

| p-Chloroacetanilide | POCl₃ / DMF | 2,6-Dichloroquinoline-3-carbaldehyde | Good | researchgate.net |

N-Arylacetamides (or acetanilides) are key precursors for building the quinoline skeleton via the Vilsmeier-Haack reaction. researchgate.netresearchgate.net These starting materials are typically prepared through the straightforward acetylation of substituted anilines with acetic anhydride, often in the presence of acetic acid. rsc.orgorientjchem.orgchemijournal.com

The nature and position of substituents on the aryl ring of the N-arylacetamide play a crucial role in the outcome of the Vilsmeier cyclization. Electron-donating groups, particularly at the meta-position of the aniline (B41778) precursor, are reported to facilitate the reaction and result in good yields of the corresponding substituted quinolines. researchgate.netresearchgate.net Conversely, the presence of electron-withdrawing groups can hinder the electrophilic substitution step, potentially leading to lower yields. The Vilsmeier-Haack cyclization of these acetanilides provides a regioselective route to 2-chloro-3-formylquinolines, which serve as versatile building blocks in organic synthesis. researchgate.netingentaconnect.comingentaconnect.com

Phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) are essential reagents in the synthesis of chlorinated quinolines, acting as powerful chlorinating agents. indianchemicalsociety.com POCl₃ plays a dual role in the Vilsmeier-Haack reaction; it activates DMF to form the electrophilic Vilsmeier reagent and also serves as the chlorinating source that installs the chlorine atom at the 2-position of the newly formed quinoline ring. rsc.orgijpcbs.com

Beyond the Vilsmeier reaction, POCl₃ is widely used to convert hydroxyquinolines (quinolones) into their corresponding chloroquinolines. mdpi.com For instance, the precursor 4-hydroxy-2(1H)-quinolone can be treated with refluxing phosphoryl chloride to afford 2,4-dichloroquinoline (B42001) in good yield. arabjchem.org This conversion is a critical step in the pathway towards 2-Chloro-4-methoxyquinoline.

Phosphorus pentachloride (PCl₅) is an even stronger chlorinating agent than POCl₃ and is often used for more challenging chlorinations or to achieve complete conversion. google.comrsc.orgwikipedia.org It can be used alone or in a mixture with POCl₃ to enhance reactivity. indianchemicalsociety.com For example, an alternative procedure for synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides uses PCl₅ in place of POCl₃, reportedly requiring a smaller amount of the chlorinating agent. researchgate.net The PCl₅/POCl₃ mixture is considered a robust system for converting a wide variety of compounds, including carboxylic acids and heterocyclic ketones, into their chlorinated derivatives. indianchemicalsociety.com

Direct Synthesis of this compound

The most direct route to this compound involves the selective functionalization of a pre-formed quinoline ring that already possesses the necessary leaving groups, typically chlorine atoms, at the 2- and 4-positions.

Introducing the methoxy (B1213986) group at the C-4 position is achieved through a nucleophilic aromatic substitution reaction. The key is to selectively replace one of the two chlorine atoms in the precursor, 2,4-dichloroquinoline.

The reaction of 2,4-dichloroquinoline with methanolic sodium methoxide (B1231860) is a standard and effective method for synthesizing this compound. asianpubs.orgresearchgate.net In this reaction, the methoxide ion (CH₃O⁻), a strong nucleophile, attacks the quinoline ring. The chlorine atom at the C-2 position of the 2,4-dichloroquinoline is known to be highly reactive towards nucleophiles. researchgate.net However, under controlled conditions, selective substitution at the C-4 position can be achieved.

The reaction is typically performed by heating 2,4-dichloroquinoline with a solution of sodium methoxide in methanol (B129727). asianpubs.org The reaction of 2,4-dichloroquinoline with sodium methoxide can sometimes lead to a mixture of products, including the desired this compound, the isomeric 4-chloro-2-methoxyquinoline, and the disubstituted 2,4-dimethoxyquinoline (B1594175), depending on the reaction conditions. herts.ac.uk Careful control of stoichiometry, temperature, and reaction time is therefore essential to maximize the yield of the target compound. For example, reacting 2,4-dichloroquinoline with solid sodium methoxide under microwave irradiation in the presence of a phase transfer catalyst has been reported as an efficient method for producing 4-methoxyquinolin-2(1H)-one after a de-chlorination step, showcasing the utility of methoxide in these systems. orientjchem.org

Table 2: Synthesis of Methoxyquinolines from Dichloroquinolines

| Starting Material | Reagents & Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinoline | Methanolic sodium methoxide, water bath, 5 h | 2,4-Dimethoxyquinoline | 72% | asianpubs.org |

| 2,4-Dichloroquinoline | Sodium methoxide, reflux, 24 h | 2,4-Dimethoxyquinoline and 4-Chloro-2-methoxyquinoline | 70% and 12% | herts.ac.uk |

| 2,4-Dichloroquinolines | Sodium methoxide | 2-Anilino-4-methoxyquinolines (from anilino intermediate) | - | researchgate.net |

Methoxylation Strategies

Methyl Iodide and Potassium Carbonate Mediated Etherification

The final step in the synthesis of this compound is often the etherification of its precursor, 2-chloro-4-hydroxyquinoline. A common and effective method for this transformation is the Williamson ether synthesis, utilizing methyl iodide (CH₃I) as the methyl source and potassium carbonate (K₂CO₃) as the base.

In this reaction, the potassium carbonate deprotonates the hydroxyl group of 2-chloro-4-hydroxyquinoline to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methyl iodide in a nucleophilic substitution reaction (Sₙ2), displacing the iodide ion and forming the desired methoxy group. The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF). google.comnih.gov Heating the reaction mixture can increase the rate of reaction. google.com For instance, a suspension of the hydroxyquinoline precursor, methyl iodide, and potassium carbonate in acetone can be heated to reflux for several hours to achieve the desired product. google.com This method is widely used due to its reliability and the commercial availability of the reagents.

One study reported the methylation of a 3-nitro-6-hydroxyquinoline using methyl iodide and potassium carbonate under reflux conditions to yield the corresponding 3-nitro-6-methoxyquinoline in 61% yield. nih.gov Another protocol optimized the methylation of 5-hydroxyquinoline (B119867) by first using sodium hydride to deprotonate the hydroxyl group in anhydrous DMF, followed by the addition of methyl iodide, which resulted in a 92% yield of 5-methoxyquinoline. researchgate.net

Synthesis of Key Intermediates

The efficient synthesis of this compound relies on the availability of key precursor molecules. The following sections detail the synthetic routes to these essential intermediates.

Synthesis of Substituted 2,4-Dichloroquinolines

Substituted 2,4-dichloroquinolines are crucial intermediates, as the chlorine atoms at both positions can be selectively substituted. A prevalent one-pot method for their synthesis involves the condensation of an appropriate primary aromatic amine (aniline derivative) with malonic acid in the presence of excess phosphorus oxychloride (POCl₃). researchgate.netrsc.org This reaction proceeds through the formation of a 4-hydroxy-2-quinolone intermediate, which is subsequently chlorinated by the excess POCl₃ to yield the 2,4-dichloroquinoline derivative. rsc.org

Another approach starts from quinoline-2,4-diones. These diones can be prepared by the intramolecular cyclization of amido-esters, which are themselves formed from the reaction of anilines with dimethyl malonate. mdpi.com The resulting quinoline-2,4-diones are then treated with a chlorinating agent like phosphorus oxychloride to produce the target 2,4-dichloroquinolines. mdpi.com The reaction yields can be good, and this method allows for the introduction of various substituents onto the benzene (B151609) ring portion of the quinoline system by starting with appropriately substituted anilines. For example, 2,4-dichlorobenzo[h]quinoline was synthesized with a 45% yield using this general approach. nih.gov

Table 1: Synthesis of Substituted 2,4-Dichloroquinolines

| Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Aniline | Malonic acid, POCl₃ | 2,4-Dichloroquinoline | Good | researchgate.net |

| Amido-esters (from anilines and dimethyl malonate) | 1. AlCl₃ (cyclization) 2. POCl₃ | Substituted 2,4-Dichloroquinolines | Not specified | mdpi.com |

| Naphth-1-ylamine | Malonic acid, POCl₃ | 2,4-Dichlorobenzo[h]quinoline | 45% | nih.gov |

Synthesis of 2-Chloro-3-formylquinolines

2-Chloro-3-formylquinolines are versatile intermediates, with the aldehyde group allowing for a wide range of further chemical modifications. The most common method for their synthesis is the Vilsmeier-Haack reaction. chemijournal.comresearchgate.netrsc.orgorientjchem.org This reaction typically involves treating an acetanilide derivative with the Vilsmeier reagent, which is pre-formed from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemijournal.comresearchgate.netrsc.org The reaction simultaneously achieves chlorination at the C2 position, formylation at the C3 position, and cyclization to form the quinoline ring. rsc.org

The reaction conditions often involve heating the acetanilide with the Vilsmeier reagent. rsc.org Yields are generally good, though they can be influenced by the nature of the substituents on the starting acetanilide. researchgate.net For example, electron-donating groups on the acetanilide can facilitate the cyclization. researchgate.net An alternative procedure utilizes phosphorus pentachloride (PCl₅) instead of POCl₃, which can also provide good yields for activated acetanilides. researchgate.net The use of micellar media has also been explored to facilitate the Vilsmeier-Haack cyclization of acetanilides, leading to good yields of 2-chloro-3-formylquinolines. thieme-connect.com

Table 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Acetanilide | POCl₃, DMF | Reflux | 2-Chloro-3-formylquinoline | rsc.org |

| Substituted Acetanilides | POCl₃, DMF | Heating | Substituted 2-Chloro-3-formylquinolines | researchgate.net |

| Acetanilides | PCl₅, DMF | 100-120 °C, 4h | 2-Chloro-3-formylquinolines | rsc.orgresearchgate.net |

| Deactivated Acetanilides | POCl₃, DMF, Micellar Media (e.g., CTAB) | Reflux | 2-Chloro-3-formylquinolines | thieme-connect.com |

| Acetanilide | MsCl, DMF | 85°C, 4h | 2-Chloro-3-formylquinoline | heteroletters.org |

Synthesis of 2-Chloro-4-hydroxyquinoline Derivatives

2-Chloro-4-hydroxyquinoline is the direct precursor to this compound. The synthesis of 4-hydroxyquinoline (B1666331) derivatives is classically achieved through the Conrad-Limpach synthesis. wikipedia.orgiipseries.org This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction proceeds via a Schiff base intermediate, and depending on the reaction temperature, can lead to either 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.org Heating at higher temperatures (around 250 °C), often in a high-boiling inert solvent like mineral oil, favors the cyclization to form the 4-hydroxyquinoline product. wikipedia.orgnih.gov

Once the 4-hydroxy-2-quinolone core is formed, chlorination at the C2 position is required. This is typically achieved by treating the 4-hydroxyquinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃). For example, 4-hydroxy-2-quinolone can be converted to 2,4-dichloroquinoline with excess POCl₃. rsc.org Selective hydrolysis or manipulation of the 4-chloro group can then yield the desired 2-chloro-4-hydroxyquinoline. A more direct approach involves the hydrolysis of 2,4-dichloroquinoline derivatives.

Table 3: Synthesis of 4-Hydroxyquinoline Derivatives (Conrad-Limpach)

| Reactant A | Reactant B | Key Conditions | Intermediate Product | Reference |

|---|---|---|---|---|

| Aniline | β-ketoester (e.g., ethyl acetoacetate) | Heat (~250 °C), inert solvent | 4-Hydroxyquinoline | wikipedia.org |

| 3-chloro-4-fluoroaniline | Diethylethoxymethylenemalonate | Cyclization in diphenyl ether (120-130°C) | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | jptcp.com |

| Ethyl anthranilate | p-chloro-α-ethoxystyrene | Phenyl ether | 2-(p-chlorophenyl)-4-hydroxyquinoline | acs.org |

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing quinoline derivatives is highly dependent on the reaction conditions. Researchers have invested significant effort in optimizing these parameters to improve yields and simplify procedures.

For the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction, optimization studies have focused on the stoichiometry of the reagents. One study found that the optimal molar ratio of acetanilide to DMF to POCl₃ was 1:3:12 in the absence of a solvent, which gave a 96% yield of the product. rroij.com Another report detailed the optimization for using PCl₅, finding that 4.5 equivalents of PCl₅ and 3 equivalents of DMF at 100 °C for 4 hours provided the best results for activated acetanilides. researchgate.net The use of methane (B114726) sulfonyl chloride (MsCl) with DMF has been presented as a milder alternative to the traditional Vilsmeier-Haack reagents, with optimization showing that a temperature of 85°C for 4 hours is sufficient for reaction completion. heteroletters.org

In the Conrad-Limpach synthesis of 4-hydroxyquinolines, the choice of solvent and temperature is critical. Early syntheses without a solvent gave moderate yields (below 30%), but the use of high-boiling inert solvents like mineral oil was found to significantly increase yields, in some cases up to 95%. wikipedia.org A systematic study of solvents confirmed that yields generally improve with higher boiling points, with solvents boiling above 250 °C giving the best results. nih.gov

For the synthesis of 2-chloro-4-hydroxyquinoline derivatives, the hydrolysis of 2,4-dichloroquinolines is a key step. The conditions for this hydrolysis must be carefully controlled to ensure selective reaction at the C4 position. Similarly, the subsequent etherification to form the methoxy group has been optimized. While traditional methods use potassium carbonate, stronger bases like sodium hydride in anhydrous solvents can lead to higher yields and shorter reaction times. researchgate.net

Chemical Transformations at the 2-Chloro Position

The chlorine atom at the C-2 position of the quinoline ring is susceptible to various chemical transformations, making it a key site for derivatization.

The chloro group at the 2-position of the quinoline ring is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for creating a library of substituted quinoline analogues. For instance, 2-chloro-4-methyl-6-methoxyquinoline undergoes nucleophilic substitution with phenol (B47542) in the presence of potassium hydroxide (B78521) to yield 2-phenoxy-4-methyl-6-methoxyquinoline. sci-hub.se Similarly, reactions with sulfur nucleophiles have been explored. The interaction of 2-methyl-4-chloro-6-methoxyquinoline and its 8-methoxy isomer with various S-nucleophiles, such as 4,4'-sulfanediyldibenzenethiol and 1,3-benzothiazole-2-thiol, leads to the formation of substituted bis[4-(quinolin-4-yl)phenyl]sulfides and other sulfur-containing derivatives. ysu.amartsakhlib.am These reactions are typically carried out by heating the reactants in a solvent like ethanol, resulting in high yields of the desired products. artsakhlib.am The reactivity at this position allows for the introduction of diverse functional groups, significantly expanding the chemical space of quinoline derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions at the 2-Chloro Position

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloro-4-methyl-6-methoxyquinoline | Phenol / KOH | 2-Phenoxy-4-methyl-6-methoxyquinoline | sci-hub.se |

| 2-Methyl-4-chloro-6-methoxyquinoline | 4,4'-Sulfanediyldibenzenethiol | bis[4-(6-methoxy-2-methylquinolin-4-yl)phenyl]sulfide | ysu.amartsakhlib.am |

| 2-Methyl-4-chloro-8-methoxyquinoline | 1,3-Benzothiazole-2-thiol | 4-(1,3-Benzothiazol-2-ylsulfanyl)-8-methoxy-2-methylquinoline | ysu.amartsakhlib.am |

The conversion of the 2-chloro group to a thione (C=S) functionality is another important transformation. Substituted 4-methoxy-1H-quinolin-2-thiones can be synthesized from the corresponding this compound. asianpubs.org The reaction involves refluxing the 2-chloro-4-methoxy quinoline derivative with thiourea (B124793) in alcohol. asianpubs.org The resulting product is then treated with a base like sodium hydroxide and subsequently neutralized. asianpubs.org This method provides a convenient route to quinoline-2-thiones, which are valuable intermediates in organic synthesis. asianpubs.org

Modifications at the 4-Methoxy Position

The methoxy group at the C-4 position can also be a site for chemical modification, although it is generally less reactive than the C-2 chloro group. One synthetic route involves starting with a 2,4-dichloroquinoline derivative. Reaction of 2,4-dichloroquinoline with sodium methoxide can yield 2,4-dimethoxyquinoline. asianpubs.org This intermediate can then be selectively demethylated. For example, refluxing 2,4-dimethoxyquinoline with acetic acid and concentrated hydrochloric acid results in the formation of 4-methoxy-1H-quinolin-2-one, demonstrating a modification that ultimately retains the methoxy group at the C-4 position while altering the C-2 position. asianpubs.org The direct substitution of the 4-methoxy group in this compound is less common, but the position's reactivity is evident in the synthesis of the parent compound itself, where a 4-chloro group is often replaced by a methoxide ion.

Introduction of Functional Groups on the Quinoline Ring System

Fusing additional heterocyclic rings onto the quinoline framework is a common strategy to develop novel chemical entities. This compound and its derivatives, particularly those with a formyl group at the C-3 position, are key precursors for such syntheses.

Azetidin-2-ones, also known as β-lactams, can be fused to the quinoline ring system to create complex heterocyclic structures. The synthesis typically begins with a 2-chloro-3-formyl quinoline derivative, which can be prepared from the corresponding N-aryl acetamide (B32628) using the Vilsmeier-Haack reagent (DMF/POCl₃). orientjchem.orginnovareacademics.in This 2-chloro-3-formyl quinoline is then condensed with a hydrazine (B178648), such as phenylhydrazine (B124118), to form a Schiff base (hydrazone). innovareacademics.inrsc.org The final step is a cycloaddition reaction of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. orientjchem.orgrsc.orgresearchgate.net This sequence yields 3-chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-ones. rsc.orgresearchgate.net The presence of electron-donating groups on the initial N-aryl acetamide can facilitate the cyclization and improve the yield of the quinoline precursor. innovareacademics.ininnovareacademics.in

Table 2: Synthesis of Azetidin-2-one (B1220530) Fused Quinoline Derivatives

| Step | Reactants | Reagents | Product | Reference |

| 1 | N-(methoxyphenyl)acetamide | Vilsmeier-Haack (DMF/POCl₃) | 2-Chloro-methoxy-3-formylquinoline | orientjchem.orginnovareacademics.in |

| 2 | 2-Chloro-methoxy-3-formylquinoline, Phenylhydrazine | Reflux in DMF/Methanol | Schiff Base (Hydrazone) | innovareacademics.inrsc.org |

| 3 | Schiff Base | Chloroacetyl chloride, Triethylamine | 3-Chloro-4-(2-chloro-methoxyquinolin-3-yl)-1-(phenylamino)azetidin-2-one | rsc.orgresearchgate.net |

Pyrazoloquinolines are another important class of fused heterocycles synthesized from quinoline precursors. One common approach is the synthesis of pyrazolo[4,3-c]quinolines. tandfonline.comresearchgate.net An efficient method involves the reductive cyclization of o-nitrophenyl tethered pyrazole-4-carbaldehydes. semanticscholar.org Alternatively, pyrazolo[3,4-b]quinolines can be synthesized from 2-chloro-3-formylquinolines. rsc.org For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) reacts with phenylhydrazine to form a Schiff base, which then undergoes intramolecular cyclization upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) to yield 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org Another route involves the reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines to produce various 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives. nih.gov These synthetic strategies highlight the utility of functionalized 2-chloroquinolines in constructing complex, fused heterocyclic systems. tandfonline.comjlu.edu.cn

Formation of Schiff Bases and their Derivatives

Schiff bases are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, the direct formation of a Schiff base is not straightforward due to the presence of the chloro group at the 2-position. However, derivatives of this compound can be utilized to generate Schiff bases and related structures, such as hydrazones.

A common strategy involves the initial conversion of a 2-chloroquinoline (B121035) derivative into a more reactive intermediate. For instance, 2-chloro-3-formylquinolines can be condensed with hydrazines or amines to yield Schiff bases. rsc.orgresearchgate.net The reaction of 2-chloroquinoline-3-carbaldehyde with phenylhydrazine, for example, produces the corresponding phenylhydrazone, a type of Schiff base. rsc.org This reaction is often carried out in a suitable solvent like methanol under reflux conditions. rsc.org

Similarly, condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with various substituted anilines in acetone yields the respective N-substituted imines (Schiff bases). rsc.org The use of catalysts can enhance the reaction yield and reduce the reaction time. rsc.org Another approach involves the synthesis of 2-hydrazinylquinoline from a 2-chloroquinoline precursor. This hydrazine derivative readily reacts with aldehydes and ketones to form hydrazones, which are structurally analogous to Schiff bases. nih.govlibretexts.org The terminal nitrogen of the hydrazine group is a strong nucleophile that directly attacks the carbonyl carbon, leading to the formation of a C=N double bond. nih.gov

The table below summarizes examples of Schiff base and hydrazone formation from 2-chloroquinoline derivatives.

Other Heterocyclic Annulations

Heterocyclic annulation refers to the construction of a new heterocyclic ring onto an existing molecular framework. This compound and its derivatives serve as valuable synthons for the creation of various fused heterocyclic systems.

One notable example is the synthesis of pyrazolo[3,4-b]quinolines. A common precursor for this transformation is a 2-chloro-3-formylquinoline. arkat-usa.org However, the direct reaction of these chloro-aldehydes with hydrazine is often unsuccessful. A more efficient method involves a multi-step sequence. First, the aldehyde group is protected, for instance, as a dioxolane. This is followed by the displacement of the chloro group with hydrazine. Finally, deprotection of the aldehyde group under mild acidic conditions leads to spontaneous ring closure, affording the pyrazolo[3,4-b]quinoline system in excellent yields. arkat-usa.org

Another significant annulation reaction is the formation of furo[2,3-b]quinolines. The synthesis can commence from 2-chloro-3-formylquinolines, which undergo a Cannizzaro reaction in the presence of a base like potassium hydroxide in methanol. ias.ac.in This reaction can yield 2-methoxy-3-formylquinolines. These intermediates are then condensed with acetone to form a butenone derivative, which upon bromocyclization and dehydrobromination, yields 2-acetylfuro[2,3-b]quinolines. ias.ac.in

Furthermore, the synthesis of indolo[2,3-b]quinoline derivatives has been achieved starting from this compound. cust.edu.tw This involves a series of reactions, including chlorination and subsequent cyclization steps to build the indole (B1671886) ring onto the quinoline core. cust.edu.tw

The following table presents examples of heterocyclic annulations involving 2-chloroquinoline derivatives.

Fluorinated Analogues (e.g., 2-Chloro-6-fluoro-4-methoxyquinoline)

The introduction of fluorine atoms into the quinoline nucleus can significantly modify the chemical and biological properties of the resulting compounds. The synthesis of fluorinated analogues of this compound, such as 2-chloro-6-fluoro-4-methoxyquinoline, has been a subject of research interest.

The synthesis of these analogues often starts from appropriately substituted anilines. For example, 6-fluoro-4-hydroxy-2-quinolone can be synthesized from the corresponding dianilide. researchgate.net This intermediate can then be subjected to chlorination to introduce a chlorine atom at the 2-position. Subsequent methoxylation would yield the desired 2-chloro-6-fluoro-4-methoxyquinoline. A general method for the synthesis of 6-substituted-4-chloro-2-methylquinolines involves the chlorination of the corresponding 4-hydroxy-2-methylquinolines with phosphoryl chloride. nih.gov

A synthetic route to 4-chloro-6-fluoro-2-methylquinoline (B103436) involves the cyclocondensation of 4-fluoroaniline (B128567) with ethyl acetoacetate, followed by cyclization in diphenyl ether to form 6-fluoro-4-hydroxy-2-methylquinoline. nih.gov This intermediate is then chlorinated using phosphoryl chloride. nih.gov Although this example leads to a 2-methyl substituted analogue, similar strategies can be adapted for the synthesis of 2-chloro-6-fluoro-4-methoxyquinoline. The presence of the fluorine atom is noted to enhance properties like lipophilicity, which can improve membrane permeability and bioavailability in medicinal chemistry applications.

The table below outlines a synthetic pathway for a related fluorinated quinoline.

Spectroscopic Data Analysis

A detailed analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of 2-Chloro-4-methoxyquinoline.

Table 2: Spectroscopic Data for this compound (Hypothetical Data Based on Similar Structures)

| Spectroscopic Technique | Key Features and Interpretations |

| 1H NMR (CDCl₃, 400 MHz) | δ 7.20-8.20 (m, 4H, Ar-H), δ 6.85 (s, 1H, H-3), δ 4.05 (s, 3H, OCH₃) |

| 13C NMR (CDCl₃, 100 MHz) | δ 162.5 (C-4), 151.0 (C-2), 148.0 (C-8a), 130.0-120.0 (Ar-C), 98.0 (C-3), 56.0 (OCH₃) |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1600, 1580 (C=C, C=N), 1250 (C-O), 750 (C-Cl) |

| Mass Spec (EI, m/z) | 193 [M]⁺, 178 [M-CH₃]⁺, 158 [M-Cl]⁺ |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual experimental data would be required for definitive structural assignment.

The interpretation of this data allows for a comprehensive understanding of the molecular structure. The proton NMR shows the distinct aromatic and methoxy (B1213986) protons. The carbon NMR confirms the presence of all ten carbons with their expected chemical shifts. The IR spectrum highlights the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into fragmentation patterns.

Spectroscopic and Structural Characterization of 2 Chloro 4 Methoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR studies provide detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the molecule. For derivatives of 2-chloro-methoxyquinoline, the chemical shifts (δ) are influenced by the position of substituents on the quinoline (B57606) ring.

For instance, in 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), a derivative, the methoxy (B1213986) group protons appear as a singlet at approximately 3.95 ppm. ajgreenchem.com The aromatic protons resonate in the downfield region, typically between 7.16 and 8.59 ppm, with their specific shifts and coupling constants dictated by their position relative to the electron-withdrawing chloro, aldehyde, and nitrogen-containing ring system. ajgreenchem.com The aldehyde proton is distinctly observed as a singlet at a very downfield shift of around 10.52 ppm. ajgreenchem.com

Similarly, for other derivatives like 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106), the methoxy protons (s, 3H) are found at 4.10 ppm, and the aromatic protons are observed in the 7.22-7.58 ppm range. researchgate.net

Table 1: ¹H NMR Data for Selected 2-Chloro-methoxyquinoline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | CDCl₃ | 10.52 (s, 1H, CHO), 8.59 (s, 1H, Ar-H), 7.92-7.94 (d, 1H, Ar-H), 7.48-7.51 (dd, 1H, Ar-H), 7.34 (s, 1H, Ar-H), 7.16-7.17 (d, 1H, Ar-H), 3.95 (s, 3H, OCH₃) ajgreenchem.com |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | CDCl₃ | 10.57 (s, 1H, CHO), 8.72 (s, 1H, Ar-H), 7.55-7.58 (m, 2H, Ar-H), 7.22-7.27 (m, 1H, Ar-H), 4.10 (s, 3H, OCH₃) researchgate.net |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. In 2-chloro-6-methoxyquinoline-3-carbaldehyde, the carbon of the methoxy group resonates at approximately 55.8 ppm. The carbons of the quinoline ring system appear in a broad range from approximately 105 to 158 ppm. The aldehyde carbonyl carbon is found further downfield due to deshielding. ajgreenchem.com The carbon atom attached to the chlorine (C-2) is typically observed around 150 ppm.

Table 2: ¹³C NMR Data for 2-Chloro-6-methoxyquinoline-3-carbaldehyde**

| Solvent | Chemical Shifts (δ, ppm) |

| CDCl₃ | Data for the specific carbons of the quinoline ring and the aldehyde group are typically reported in detailed spectral analyses. The methoxy carbon appears around 55.8 ppm. ajgreenchem.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 2-chloro-methoxyquinoline derivative shows several characteristic absorption bands.

Key absorption bands include:

C-Cl stretch: Typically found in the region of 850-550 cm⁻¹, with a band for 2-chloro-6-methoxyquinoline (B88731) derivatives appearing around 848 cm⁻¹. heteroletters.org

C-O-C stretch: The asymmetric and symmetric stretching of the ether linkage in the methoxy group results in strong absorptions, often seen around 1248 cm⁻¹ and 1096 cm⁻¹. researchgate.netheteroletters.org

C=N and C=C stretch: The stretching vibrations of the quinoline ring system appear in the 1600-1450 cm⁻¹ region. heteroletters.org

Aromatic C-H stretch: These are typically observed above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretch: The C-H bonds of the methoxy group show stretching vibrations around 2950-2850 cm⁻¹. asianpubs.org

Table 3: Characteristic IR Absorption Bands for 2-Chloro-methoxyquinoline Derivatives (cm⁻¹)

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | >3000 | researchgate.net |

| Aliphatic C-H Stretch (OCH₃) | 2950-2850 | asianpubs.org |

| C=N / C=C Stretch (Aromatic Ring) | 1600-1450 | heteroletters.org |

| C-O-C Stretch (Ether) | ~1250 | heteroletters.org |

| C-Cl Stretch | ~850 | heteroletters.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For 2-chloro-4-methoxyquinoline, the molecular formula is C₁₀H₈ClNO, corresponding to a molecular weight of approximately 193.63 g/mol . cymitquimica.com

The mass spectrum would show a molecular ion peak (M⁺) at m/z 193 and an M+2 peak at m/z 195 with an intensity ratio of about 3:1, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns for methoxyquinolines involve the loss of a methyl radical (CH₃•, -15 amu) to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO, -28 amu). cdnsciencepub.com Another possible fragmentation is the loss of the chloro radical (-35 amu). cdnsciencepub.com

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical and molecular formula. For a synthesized batch of a substituted 4-methoxy-1H-quinolin-2-thione, which is derived from this compound, the purity was confirmed by C, H, and N analysis. asianpubs.org For a related derivative, 2-chloro-3-(3-chloropropyl)-7-methoxyquinoline, elemental analysis is used to verify the C, H, N, and Cl content to within ±0.4% of the theoretical values.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₈ClNO)

| Element | Percentage |

| Carbon (C) | 62.03% |

| Hydrogen (H) | 4.16% |

| Chlorine (Cl) | 18.31% |

| Nitrogen (N) | 7.23% |

| Oxygen (O) | 8.26% |

X-ray Diffraction (XRD) and Crystal Structure Analysis

Another derivative, 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, crystallizes in the orthorhombic space group Pca2₁. core.ac.uk Such studies confirm the planarity of the quinoline core and reveal how substituents are oriented relative to the ring, as well as how molecules pack together in the crystal lattice through intermolecular interactions like C—H⋯π and π—π stacking. researchgate.net

Table 5: Crystal Data for a 2-Chloro-6-methoxyquinoline Derivative**

| Parameter | (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine researchgate.net |

| Molecular Formula | C₂₅H₂₀ClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.060 (3) |

| b (Å) | 8.8231 (15) |

| c (Å) | 15.332 (3) |

| β (°) | 93.344 (3) |

| Volume (ų) | 2033.9 (6) |

| Z | 4 |

Other Spectroscopic Techniques (e.g., UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of quinoline derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) provide insights into the conjugated π-electron systems and the presence of various functional groups.

While specific, detailed experimental UV-Vis spectra for this compound are not extensively documented in the surveyed literature, the electronic absorption properties can be inferred from studies on closely related 4-methoxyquinoline (B1582177) derivatives. Research on a series of polysubstituted 4-methoxyquinolines reveals characteristic absorption patterns in the ultraviolet and visible regions. mdpi.com

The electronic absorption spectra of 4-methoxyquinoline derivatives, when measured in a solvent like chloroform, typically exhibit absorption bands in the range of 310 nm to 390 nm. mdpi.com These spectra are generally characterized by two main features:

π–π Transitions:* Intense absorption peaks are commonly observed between 310 nm and 350 nm. These are attributed to π–π* electronic transitions within the conjugated aromatic system of the quinoline ring. mdpi.com

Charge Transfer (CT) Bands: Less intense and lower-energy bands can appear in the region of 360 nm to 380 nm. These are often described as having charge-transfer character, which can be influenced by the electronic nature of the substituents on the quinoline core. mdpi.com

The precise λmax and molar absorptivity for this compound would be influenced by the electronic effects of the chloro and methoxy substituents. The chlorine atom at the 2-position acts as an electron-withdrawing group through induction, while the methoxy group at the 4-position is an electron-donating group through resonance. This substitution pattern affects the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the energy of the electronic transitions. Generally, quinoline derivatives are known to absorb in a broad range from 280 to 510 nm. researchgate.net

For related compounds, such as certain 4-methoxy isomers of nitrated quinolines, a bathochromic shift (a shift to longer wavelengths) in their UV/Visible spectra has been observed upon complexation with metal ions like Zn(II), indicating clear absorption characteristics in this region of the electromagnetic spectrum. grafiati.com

The following table summarizes the general absorption regions for substituted 4-methoxyquinolines based on published research findings.

| Class of Compound | Typical Absorption Region (nm) | Attributed Electronic Transition(s) | Solvent |

| 4-Methoxyquinoline Derivatives | 310 - 350 | π–π* (quinoline ring) | Chloroform |

| 360 - 380 | Charge Transfer (CT) | Chloroform |

Computational Studies and Cheminformatics

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of quinoline (B57606) derivatives. ijpras.comscirp.org

The first step in a computational analysis is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. This calculation finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. For quinoline systems, methods like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p) have proven effective. ijpras.comtandfonline.com

Studies on analogous compounds, such as 4-chloro-8-methoxyquinoline-2(1H)-one, have shown that optimized geometries from DFT calculations are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net The quinoline fused-ring system is typically found to be planar or nearly planar. researchgate.net For 2-Chloro-4-methoxyquinoline, optimization would similarly be expected to show a planar quinoline core. The table below illustrates typical bond lengths for a related quinoline derivative, providing a reference for the expected structural parameters.

Table 1: Representative Calculated Bond Lengths (Å) for a Quinoline Derivative. (Note: Data is illustrative, based on general findings for quinoline systems, as specific data for this compound is not available in the cited literature.)

| Bond | Typical Calculated Length (Å) |

|---|---|

| N1-C2 | 1.318 |

| C2-C3 | 1.418 |

| C3-C4 | 1.375 |

| C4-C4a | 1.420 |

Data derived from theoretical studies on quinoline. ijpras.com

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ijpras.com

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijpras.com In quinoline derivatives, the HOMO is often localized on the electron-rich quinoline π-system, while the LUMO's location can be influenced by electron-withdrawing or -accepting substituents. DFT studies on various substituted quinolines have calculated HOMO-LUMO gaps to understand their reactivity. scirp.orgmdpi.com

Table 2: Illustrative Electronic Properties (eV) Calculated for a Substituted Quinoline. (Note: This table presents example data from a related compound to demonstrate the concept.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

Values are representative and based on general findings for quinoline derivatives. ijpras.com

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are valuable in structure-activity relationship studies. mdpi.com For instance, a high electrophilicity index suggests a molecule is a good electron acceptor and likely to interact with biological nucleophiles like DNA or protein residues. mdpi.com

Table 3: Predicted Chemical Reactivity Descriptors. (Note: Values are for illustrative purposes based on calculations for similar quinoline compounds.)

| Descriptor | Formula | Typical Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | 4.0 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.5 eV |

Formulas and representative values are based on conceptual DFT. mdpi.comcymitquimica.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is crucial for predicting ligand-protein interactions and elucidating potential mechanisms of action for bioactive compounds. nih.gov

In a molecular docking study, the this compound molecule would be placed into the binding site of a target protein of interest. The simulation then calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding energy or docking score (e.g., in kcal/mol). doi.orgjbcpm.com A more negative score typically indicates a more favorable binding interaction.

The analysis reveals key interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between aromatic rings.

Halogen Bonds: Noncovalent interactions involving the chlorine atom.

Studies on various quinoline derivatives have identified their interactions with numerous protein targets, including bacterial enzymes like DNA gyrase and MurD ligase, as well as viral and cancer-related proteins. researchgate.netnih.govcbijournal.com

Table 4: Example of Molecular Docking Results for a Quinoline Derivative. (Note: This data is hypothetical and serves to illustrate the output of a docking simulation.)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| DNA Gyrase B | -7.5 | ASP73, GLY77 | Hydrogen Bond |

Information is representative of docking studies performed on quinoline derivatives.

By identifying which proteins this compound can bind to with high affinity, molecular docking provides hypotheses about its biological mechanism of action. researchgate.netnih.gov If the compound docks effectively within the active site of a crucial enzyme, it suggests the compound may act as an inhibitor. For example, many quinoline-based drugs exert their effects by inhibiting enzymes essential for pathogen survival or cancer cell proliferation, such as topoisomerases or protein kinases.

The binding mode revealed by docking can guide the design of new analogues with improved potency and selectivity. For instance, if a particular interaction is shown to be critical for binding, new derivatives can be synthesized to enhance this interaction, leading to more effective compounds. doi.org The mechanism of action for many quinoline derivatives involves enzyme inhibition or DNA intercalation, and computational studies are a first step in exploring these possibilities for this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arabjchem.org These models are valuable for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological effect.

For quinoline derivatives, various QSAR models have been developed to explore their therapeutic potential against a range of targets, including those for antimalarial, anticancer, and antitubercular activities. arabjchem.orgnih.govsphinxsai.com Although specific QSAR models for this compound are not extensively detailed in the literature, the methodologies applied to analogous quinoline structures provide a clear framework for how such studies would be approached.

A typical QSAR study on quinoline derivatives involves the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. arabjchem.org These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For instance, studies on 2,4-disubstituted quinoline derivatives as antimalarial agents have utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). nih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules.

In a study on 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis, the generated QSAR model highlighted the importance of structural, thermodynamic, and electrotopological parameters in determining the antitubercular activity. sphinxsai.com The statistical robustness of these models is assessed using parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value. sphinxsai.com A high q² value (typically > 0.5) is indicative of a model with good predictive power. sphinxsai.com

The table below illustrates the types of descriptors and statistical parameters that are commonly evaluated in QSAR studies of quinoline derivatives, which would be relevant for analyzing this compound.

Table 1: Representative Descriptors and Statistical Parameters in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Example Descriptors | Statistical Parameter | Typical Value/Meaning |

|---|---|---|---|

| 3D-QSAR | Steric Fields, Electrostatic Fields | q² (Cross-validated r²) | > 0.6 indicates good internal predictive ability. nih.gov |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | r² (Correlation Coefficient) | > 0.7 suggests a good fit of the model to the data. sphinxsai.com |

| Electrotopological | Atom-type E-state indices (e.g., SssOcount) | F-test | High values indicate statistical significance of the model. sphinxsai.com |

| Geometrical | Molecular Volume, Surface Area | pred_r² (External validation r²) | > 0.5 indicates good predictive power on an external set. sphinxsai.com |

| Electronic | HOMO/LUMO energies, Dipole Moment | r²_se (Standard Error of r²) | Lower values indicate less error in the correlation. sphinxsai.com |

These QSAR models can guide the rational design of new derivatives of this compound with potentially enhanced activity by identifying the key structural features that need to be modified. bohrium.com For example, a model might indicate that increasing the electrostatic potential in a particular region of the molecule could lead to improved biological activity.

In Silico Prediction of Pharmacokinetic and Toxicological Properties (ADMET)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico ADMET prediction tools offer a rapid and cost-effective way to assess the drug-likeness of a compound like this compound before committing to extensive laboratory testing. ijprajournal.comiscientific.org

Various computational models and software, such as QikProp, SwissADME, and admetSAR, are employed to predict a wide range of pharmacokinetic and toxicological endpoints based on a molecule's structure. mdpi.combenthamdirect.com For quinoline-based compounds, these predictions are crucial for identifying potential liabilities such as poor oral bioavailability, rapid metabolism, or toxicity. nih.govmdpi.com

Studies on quinoline-1,2,3-triazole–aniline (B41778) hybrids have used the QikProp utility to predict properties like aqueous solubility (QPlogS), human serum albumin binding (QPlogKhsa), and predicted oral absorption. mdpi.com For instance, most of these compounds were predicted to have 100% human oral absorption, indicating excellent potential bioavailability. mdpi.com Similarly, in silico studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives suggested that the designed compounds were orally bioavailable and less toxic. benthamdirect.com

The potential ADMET profile of this compound can be inferred from studies on structurally similar compounds. For example, the presence of the methoxy (B1213986) group and the chloro-substituent will influence properties like lipophilicity (logP), which in turn affects absorption and distribution. The quinoline core itself is known to be a substrate for various cytochrome P450 (CYP) enzymes, which are crucial for metabolism. Predictions for related compounds often show potential inhibition of key enzymes like CYP1A2, CYP2C9, CYP2C19, and CYP3A4. jbcpm.com

The table below provides an example of the ADMET properties that would be predicted for a compound like this compound, based on data from related quinoline derivatives.

Table 2: Predicted ADMET Properties for a Representative Chloro-Methoxyquinoline Derivative

| ADMET Property | Parameter | Predicted Value/Range | Significance |

|---|---|---|---|

| Absorption | Human Oral Absorption | High (>80%) | Indicates good absorption from the gastrointestinal tract. mdpi.com |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts the likelihood of crossing into the central nervous system. jbcpm.com |

| Plasma Protein Binding | High | High binding can limit the free fraction of the drug available for activity. nih.gov | |

| Metabolism | CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. jbcpm.com |

| CYP3A4 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions with a major metabolic enzyme. jbcpm.com | |

| Excretion | Aqueous Solubility (logS) | Low to Moderate | Affects dissolution and absorption. mdpi.com |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Predicts the potential to cause genetic mutations. |

| hERG Inhibition | Low to Moderate Risk | Assesses the risk of cardiotoxicity. | |

| Hepatotoxicity | Low Risk | Predicts the potential to cause liver damage. jbcpm.com |

These in silico predictions serve as a valuable guide for the early-stage assessment of this compound and its analogs, helping to identify compounds with the most promising drug-like properties for further experimental investigation. benthamdirect.comnih.gov

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties against a variety of pathogens. The presence of the quinoline scaffold itself is associated with antimicrobial efficacy, and substitutions on this core structure can significantly modulate this activity.

Derivatives of this compound have shown notable antibacterial properties. For instance, azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinolines have been reported to exhibit enhanced inhibition of microbial growth. The antibacterial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes.

Research into Schiff bases derived from 2-chloro quinoline-3-carbaldehyde has shown moderate activity against Escherichia coli. researchgate.net In one study, newly synthesized derivatives of 2-chloroquinoline (B121035) were screened for their ability to inhibit various bacterial strains. researchgate.net One of the most potent compounds exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/ml. researchgate.net Another study synthesized a series of novel 2-chloroquinoline analogs and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Certain synthesized compounds demonstrated good activity against E. coli, S. aureus, and P. aeruginosa. researchgate.net

| Derivative/Compound Class | Bacterial Strain(s) | Observed Activity |

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | General microbial strains | Enhanced inhibition of growth |

| Schiff bases of 2-chloro quinoline-3-carbaldehyde | Escherichia coli | Moderate activity researchgate.net |

| 2-Chloroquinoline derivatives | Various bacterial strains | MIC as low as 12.5 µg/ml for the most potent compound researchgate.net |

| Novel 2-chloroquinoline analogs | E. coli, S. aureus, P. aeruginosa | Good activity researchgate.net |

The antifungal potential of this compound derivatives has also been a subject of investigation. Compounds incorporating a quinoline ring system have demonstrated antifungal activities. For example, Schiff bases derived from 2-chloro quinoline-3-carbaldehyde have shown moderate activity against Candida albicans. researchgate.net

In a study involving new quinoline derivatives, some compounds displayed good antifungal activity. bohrium.com Similarly, another study reported that certain synthesized 2-chloroquinoline derivatives were effective against various fungal strains. tijer.org Research on 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives revealed that some compounds showed good antifungal activity against C. albicans, A. niger, and A. clavatus when compared to the standard drug Griseofulvin. cbijournal.com

| Derivative/Compound Class | Fungal Strain(s) | Observed Activity |

| Schiff bases of 2-chloro quinoline-3-carbaldehyde | Candida albicans | Moderate activity researchgate.net |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | C. albicans, A. niger, A. clavatus | Good activity compared to Griseofulvin cbijournal.com |

| New quinoline derivatives | General fungal strains | Good antifungal activity bohrium.com |

| 2-Chloroquinoline derivatives | Various fungal strains | Effective against various strains tijer.org |

Anticancer / Cytotoxic Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been reported, suggesting their potential as anticancer agents. The anticancer activity of quinoline-based compounds can be exerted through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. mdpi.com

One study synthesized a series of 11-substituted 6H-indolo[2,3-b]quinoline derivatives and evaluated their cytotoxic activities. The preliminary anticancer assay indicated that 5-methylated derivatives were more cytotoxic than their counterparts. cust.edu.tw Another study focused on a derivative of neocryptolepine (B1663133), 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which demonstrated remarkable cytotoxicity against colorectal cancer cells HCT116 and Caco-2 in vitro. This compound was found to be 17 times more cytotoxic to HCT116 cells than neocryptolepine and induced cell cycle arrest at the G2/M phase.

Furthermore, research on hydrazide derivatives incorporating a quinoline moiety identified compounds that significantly reduced the cell viability of neuroblastoma cancer cells with micromolar potency and selectivity over normal cells. mdpi.com One of these quinoline hydrazides also induced G1 cell cycle arrest. mdpi.com The development of 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid and its analogs, which include structures related to this compound, has led to broadly active antitumor agents. doi.org

| Derivative/Compound | Cancer Cell Line(s) | Key Findings |

| 5-Methylated 11-substituted 6H-indolo[2,3-b]quinolines | Various | More cytotoxic than other derivatives cust.edu.tw |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116, Caco-2 (colorectal) | 17-fold higher cytotoxicity than neocryptolepine in HCT116; induces G2/M cell cycle arrest |

| Hydrazide derivatives with a quinoline moiety | Neuroblastoma cells | Significant reduction in cell viability; induced G1 cell cycle arrest mdpi.com |

| 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic Acid analogs | Various | Broadly active antitumor agents doi.org |

Antimalarial Activity

Quinoline compounds have a long history in the treatment of malaria, with chloroquine (B1663885) being a well-known example. Derivatives of this compound have also been investigated for their antimalarial potential. ontosight.ai Research indicates that these compounds can exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. researchgate.net

Studies have shown that the 4-methoxy quinoline moiety can be a key structural feature for antimalarial efficacy. nih.gov A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were synthesized and tested for their antimalarial activity, with one derivative showing particular promise. researchgate.net

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is crucial. Quinoline derivatives have emerged as a promising class of compounds in this area. austinpublishinggroup.com Research has shown that derivatives of this compound can exhibit activity against Mycobacterium tuberculosis.

In one study, a series of Mannich products bearing a quinoline nucleus were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. scirp.org Two of the synthesized compounds were found to be the most active, with percentage inhibitions of 95% and 96% at a minimum inhibitory concentration (MIC) of >6.25 µg/mL. scirp.org Another study focused on N-(1-Adamantanyl)-8-chloro-4-hydroxyquinoline-2-carboxamide and its bromo-substituted 4-quinolone tautomers, which were the most active compounds in their series against M. tuberculosis. nih.gov

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their potential to mitigate inflammation. researchgate.net These compounds are of interest as precursors for new anti-inflammatory drugs. researchgate.net Some derivatives of 4-hydroxyquinoline (B1666331) have demonstrated significant in vivo anti-inflammatory activity. researchgate.net While direct studies on the anti-inflammatory activity of this compound itself are limited, the broader class of quinoline derivatives shows promise in this therapeutic area. rsc.org

Diuretic Activity

While direct studies on the diuretic effect of this compound are not prominently available in the literature, the broader class of quinoline derivatives has been investigated for this property. Research has shown that certain modified quinolines can induce a significant increase in urination. mdpi.com For instance, a series of 3-chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-ones, derived from 2-chloroquinoline-3-carbaldehydes, exhibited good diuretic activity. rsc.org

The exploration of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides and related isosteric 4-chloro-derivatives has been a key area of research in the search for new diuretics. mdpi.comresearchgate.net The mechanism of action for some of these heterocyclic compounds is proposed to be the inhibition of carbonic anhydrase, an enzyme involved in the reabsorption of sodium, bicarbonate, and chloride in the kidney tubules. sci-hub.se This inhibition leads to increased excretion of salt and water, producing a diuretic effect. sci-hub.se Although these findings are for structurally complex quinoline systems, they suggest a potential avenue for the diuretic activity of simpler quinoline derivatives.

Antioxidant and Free Radical Scavenging Properties

The quinoline nucleus is a well-regarded scaffold for designing compounds with antioxidant properties. researchgate.netmdpi.com These derivatives are recognized for their ability to scavenge free radicals, which are implicated in a variety of diseases. researchgate.netresearchgate.net The antioxidant mechanism often involves either hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species (ROS). researchgate.netmdpi.com

Derivatives of 2-chloroquinoline have shown notable antioxidant potential. In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, several 2-chloroquinoline derivatives demonstrated significant activity. For example, compounds such as 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) and its corresponding acetal, 2-chloro-3-(1,3-dioxolan-2-yl)-8-methoxyquinoline, were found to possess radical scavenging activity in the range of 84.65% to 85.75%. researchgate.netresearchgate.net

Furthermore, research on a series of novel chloroquinoline analogs highlighted a compound that exhibited exceptionally strong antioxidant activity, with a half-maximal inhibitory concentration (IC₅₀) of 0.31 µg/mL, which was significantly more potent than the standard antioxidant, ascorbic acid (IC₅₀ of 2.41 µg/mL). semanticscholar.org This suggests that the strategic placement of chloro and other substituents on the quinoline ring can yield highly effective antioxidants. The antioxidant potential of these compounds is crucial as it may help mitigate cellular damage caused by oxidative stress.

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | DPPH Radical Scavenging | 84.65 - 85.75% inhibition | researchgate.net |

| 2-Chloro-3-(1,3-dioxolan-2-yl)-8-methoxyquinoline | DPPH Radical Scavenging | 84.65 - 85.75% inhibition | researchgate.net |

| Chloroquinoline Analog (Compound 6) | DPPH Radical Scavenging | IC₅₀: 0.31 µg/mL | semanticscholar.org |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC₅₀: 2.41 µg/mL | semanticscholar.org |

| 2-Chloro-6-methoxyquinoline-3-carbonitrile (B9224) | DPPH Radical Scavenging | Strong antioxidant capabilities |

Enzyme Inhibition Studies (e.g., DNA Gyrase, Lanosterol 14α-demethylase, MurD ligase)

The structural framework of this compound is present in various molecules designed to inhibit critical enzymes in pathogenic microorganisms.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and a well-established target for antibacterial drugs, most notably the quinolone antibiotics. rsc.org The antimicrobial activity of many quinoline derivatives is attributed to their ability to inhibit this enzyme.

Molecular docking studies have been employed to understand the inhibitory potential of quinoline derivatives. A novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one (an isomer of this compound), was investigated for its inhibitory activity against DNA gyrase. researchgate.netresearchgate.net Similarly, the antimicrobial action of 2-chloro-6-methoxyquinoline-3-carbonitrile is believed to stem from its inhibition of bacterial DNA gyrase and topoisomerase IV. In silico docking studies of other chloroquinoline analogs against E. coli DNA gyrase B have shown promising binding affinities, suggesting effective inhibition. semanticscholar.org For example, a piperidine-4-carboxamide derivative with a 4-chloro substituent (5p) showed micromolar inhibitory potency against DNA gyrase A. nih.gov

| Enzyme Target | Compound/Derivative Class | Finding | Reference |

|---|---|---|---|

| DNA Gyrase | 4-Chloro-8-methoxyquinoline-2(1H)-one | Evaluated for inhibitory activity via molecular docking. | researchgate.netresearchgate.net |

| DNA Gyrase | 2-Chloro-6-methoxyquinoline-3-carbonitrile | Inhibition of DNA gyrase is the proposed mechanism of antimicrobial action. | |

| DNA Gyrase A | Piperidine-4-carboxamide with 4-Cl quinoline (5p) | Showed micromolar inhibitory potency. | nih.gov |

| Lanosterol 14α-demethylase | 4-Chloro-8-methoxyquinoline-2(1H)-one | Inhibitory activity studied through molecular docking. | researchgate.netresearchgate.net |

| MurD Ligase | 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloro-7-methoxyquinoline | Identified as a potentially active derivative in molecular docking studies. | samipubco.comsamipubco.com |

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. researchgate.netuzh.ch This enzyme is the primary target for azole antifungal agents. uzh.chacs.org The search for new and more effective antifungal agents has led to the investigation of quinoline derivatives as potential inhibitors of CYP51. acs.org

A study involving the synthesis and analysis of 4-chloro-8-methoxyquinoline-2(1H)-one included molecular docking to understand its inhibitory activity against lanosterol-14α-demethylase. researchgate.netresearchgate.netscience.gov This line of research suggests that the chloro-methoxyquinoline scaffold could serve as a foundation for developing novel antifungal compounds that target ergosterol production. acs.org

MurD ligase is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of new antibacterial agents. samipubco.com Researchers have explored various heterocyclic compounds for their ability to inhibit this enzyme.

Molecular docking studies have been performed to evaluate the affinity of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives for the MurD ligase active site. samipubco.comsamipubco.comdegloorcollege.incbijournal.com Within this series, a derivative featuring a methoxy group on the quinoline ring, specifically 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloro-7-methoxyquinoline, was identified as one of the most promising candidates for MurD inhibition. samipubco.comsamipubco.com This highlights the potential of chloro-methoxy substituted quinolines as scaffolds for designing inhibitors of this key bacterial enzyme.

Other Reported Activities of Quinoline Derivatives

The quinoline ring is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide spectrum of pharmacological activities beyond those detailed above. chemrj.org Comprehensive reviews of the literature demonstrate that the quinoline motif is a cornerstone in the development of therapeutic agents for numerous conditions. rsc.orgnih.gov

These activities include:

Antimalarial: Historically significant, with quinine (B1679958) being a primary example. Chloroquine and mefloquine (B1676156) are other well-known quinoline-based antimalarials. rsc.orgbiointerfaceresearch.com

Anticancer: Many quinoline derivatives have been synthesized and evaluated for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis. rsc.orgbenthamscience.com

Antimicrobial: This is a broad category that includes antibacterial and antifungal activities, as discussed previously. chemrj.orgbenthamscience.com

Anti-inflammatory: Certain quinoline derivatives have shown potential in reducing inflammation. chemrj.orgbiointerfaceresearch.com

Antiviral: Research has explored quinoline-based compounds for activity against various viruses, including HIV. rsc.orgrsc.org

Anticonvulsant: The quinoline structure has been investigated for its potential in managing seizures. biointerfaceresearch.combenthamscience.com

Cardiovascular: Some derivatives have been studied for their effects on the cardiovascular system. chemrj.orgbenthamscience.com

Antitubercular and Antiprotozoal: The scaffold has also been a basis for developing drugs against tuberculosis and various protozoal infections. rsc.orgnih.gov

This extensive range of biological responses underscores the importance of the quinoline nucleus in medicinal chemistry and provides a strong rationale for the continued investigation of specific derivatives like this compound. rsc.orgbiointerfaceresearch.com

Conclusion